(R)-2-Amino-2-(2-ethylphenyl)acetic acid
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Overview
Description
®-2-Amino-2-(2-ethylphenyl)acetic acid is an organic compound that belongs to the class of amino acids It features a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-ethylphenyl)acetic acid can be achieved through several methods. One common approach involves the use of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another method involves the radical or nucleophilic addition of nitrogen species to an unsaturated carbon-carbon bond, followed by further functionalization .
Industrial Production Methods
Industrial production of ®-2-Amino-2-(2-ethylphenyl)acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-ethylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups into more reduced forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
®-2-Amino-2-(2-ethylphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: It is studied for its potential role in biochemical pathways and as a ligand for various receptors.
Industry: It is used in the production of fine chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism by which ®-2-Amino-2-(2-ethylphenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ®-2-Amino-2-(2-ethylphenyl)acetic acid include:
Uniqueness
®-2-Amino-2-(2-ethylphenyl)acetic acid is unique due to its specific structural features, such as the presence of an ethyl group on the phenyl ring and its chiral center. These features can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-ethylphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-7-5-3-4-6-8(7)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
SECDHIOTYCLRES-SECBINFHSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1[C@H](C(=O)O)N |
Canonical SMILES |
CCC1=CC=CC=C1C(C(=O)O)N |
Origin of Product |
United States |
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